

Quantitative Analysis of Ceritinib in Human Plasma Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Ceritinib D7

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Application Note

AN-0028

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ceritinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ceritinib-D7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4][5] Accurate and reliable quantification of Ceritinib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document details a robust LC-MS/MS method for the determination of Ceritinib in human plasma, utilizing Ceritinib-D7 as an internal standard to correct for matrix effects and variations in sample processing.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of Ceritinib-D7, which is chemically identical to Ceritinib but has a higher mass, is added to the plasma samples. Following sample extraction, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of Ceritinib to that of Ceritinib-D7 is used to calculate the concentration of Ceritinib in the sample, thereby minimizing analytical variability.

Materials and Reagents

- Analytes: Ceritinib, Ceritinib-D7 (or [13C6]-Ceritinib as a suitable alternative)[6][7]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)
- Chemicals: Sodium chloride
- Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Stock and Working Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ceritinib and Ceritinib-D7 in methanol.
- Working Standard Solutions: Serially dilute the Ceritinib stock solution with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the Ceritinib-D7 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation followed by salting-out assisted liquid-liquid extraction (SALLE) is a robust method for sample clean-up.[1]

- Pipette 100 µL of human plasma into a microcentrifuge tube.

- Add 10 µL of the internal standard working solution (Ceritinib-D7).
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Add a saturated solution of sodium chloride.
- Centrifuge the samples at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: Ascentis Express® C18 column (50 mm × 2.1 mm, 2.7 µm) or equivalent.[\[1\]](#)
- Mobile Phase A: 0.1% Formic acid in water.[\[1\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[1\]](#)
- Flow Rate: 0.800 mL/min.[\[1\]](#)
- Gradient: A suitable gradient to ensure separation from endogenous plasma components.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Run Time: Approximately 3.6 minutes.[\[1\]](#)

Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Source: Electrospray ionization (ESI) in positive mode.[\[1\]](#)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ceritinib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).
 - Ceritinib-D7: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).
- Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data

The following tables summarize the validation parameters for a typical quantitative method for Ceritinib in human plasma.

Table 1: Calibration Curve and Linearity

Parameter	Value
Calibration Model	Linear regression with 1/x ² weighting
Linearity Range	1.00 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	1.00 ng/mL [1]

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%Bias)
LLOQ	1.00	< 15	< 15	± 20
Low QC	3.00	< 15	< 15	± 15
Mid QC	50.0	< 15	< 15	± 15
High QC	800	< 15	< 15	± 15

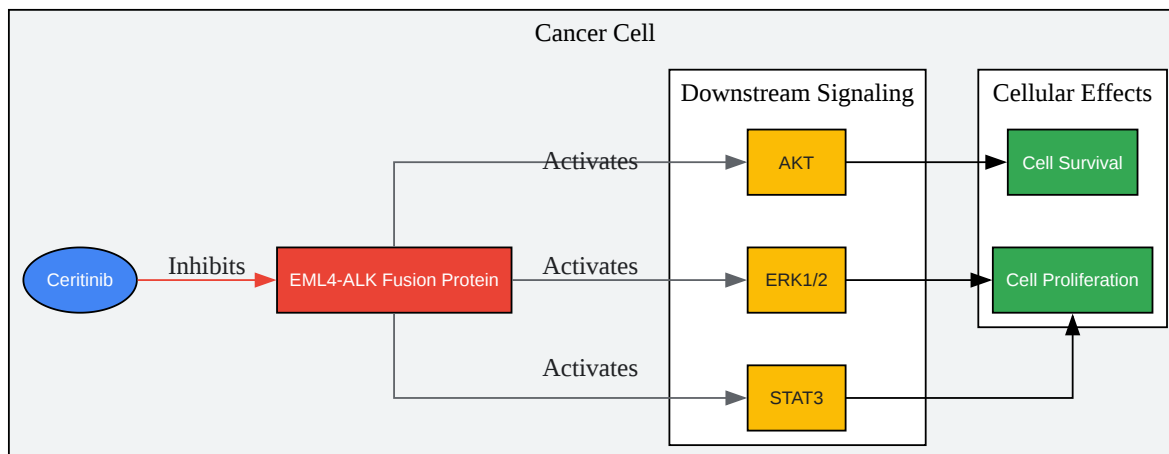
Acceptance criteria as per FDA and EMA guidelines.

Table 3: Recovery and Matrix Effect

Parameter	Ceritinib	Ceritinib-D7
Mean Extraction Recovery (%)	~70%	~70%
Matrix Factor	Close to 1	Close to 1

Visualization

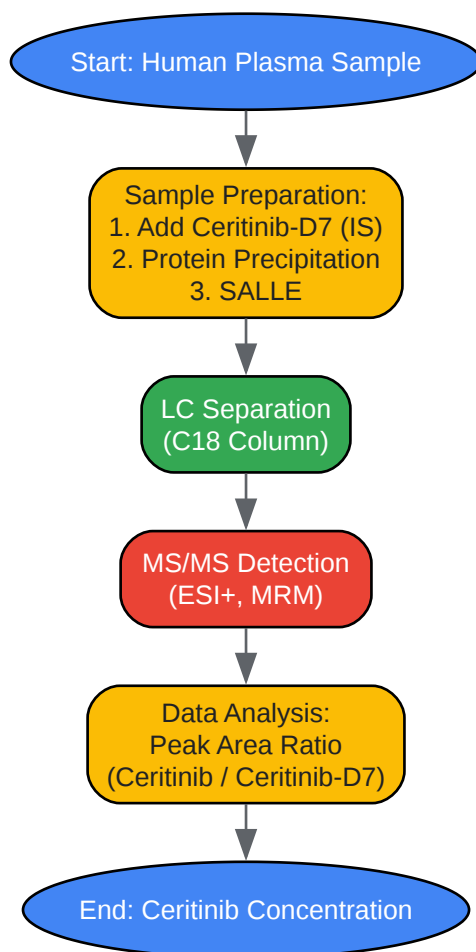
Ceritinib Mechanism of Action: ALK Signaling Pathway Inhibition



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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Ceritinib Quantification



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Caption: Workflow for the quantitative analysis of Ceritinib in human plasma.

Discussion

The described LC-MS/MS method for the quantification of Ceritinib in human plasma is sensitive, specific, and robust. The use of a deuterated internal standard, Ceritinib-D7, is critical for achieving high accuracy and precision by compensating for potential variability during sample preparation and analysis. The method has a wide linear range, making it suitable for analyzing clinical samples from pharmacokinetic studies where concentrations can vary significantly. The short run time allows for high-throughput analysis, which is advantageous in clinical trial settings.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of Ceritinib in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for reliable and accurate measurement of Ceritinib concentrations in a clinical or research setting.

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